Methyl 3,4,4-trichloro-3-butenoate
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Overview
Description
Methyl 3,4,4-trichloro-3-butenoate is an organic compound with the molecular formula C5H5Cl3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,4-trichloro-3-butenoate typically involves the chlorination of butenoic acid derivatives. One common method includes the reaction of 4,4,4-trichloro-2-butenoic acid with methanol under acidic conditions to form the ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,4-trichloro-3-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4,4-trichloro-3-butenoate involves its interaction with molecular targets through its reactive trichloro and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity . The pathways involved may include nucleophilic substitution and addition reactions, leading to the modification of proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trichloro-2-butenoic acid: A closely related compound with similar reactivity and applications.
Methyl 4,4,4-trichloro-2-butenoate: Another ester derivative with comparable chemical properties.
Uniqueness
Its trichloro group and ester functionality make it a versatile compound for various chemical transformations and industrial processes .
Properties
IUPAC Name |
methyl 3,4,4-trichlorobut-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-4(9)2-3(6)5(7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFDYJYULVSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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